5-tert-ブチル-1H-テトラゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

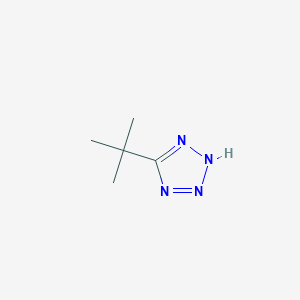

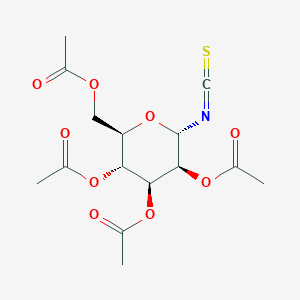

5-tert-butyl-1H-tetrazole is a derivative of tetrazole, a class of synthetic organic heterocyclic compounds known for their high nitrogen content and stability among heterocycles. Tetrazoles, particularly 5-substituted 1H-tetrazoles, have found applications as bioisosteric replacements for carboxylic acids in medicinal chemistry due to their similar acidity but higher lipophilicity and metabolic resistance .

Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles, including 5-tert-butyl-1H-tetrazole, has been the subject of significant research efforts aimed at developing more efficient and eco-friendly methods. Recent advances include microwave-assisted synthesis, the use of heterogeneous catalysts, and nanoparticles as heterogeneous catalysts . Additionally, tert-butyl nitrite-mediated radical cyclization has been established as a general and efficient method for synthesizing tetrazolo[1,5-a]quinolines, which demonstrates the versatility of tetrazole synthesis under mild conditions .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by a tetrazole ring, which can act as a chelating ligand in coordination chemistry. For instance, 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole has been found to participate in the oxidative dissolution of copper powder, leading to the formation of various homometallic and heterobimetallic complexes with distinct coordination modes .

Chemical Reactions Analysis

Tetrazoles are known for their participation in various chemical reactions. The radical cyclization of tetrazole amines and alkynes mediated by tert-butyl nitrite is an example of the chemical reactivity of tetrazole derivatives, leading to the formation of tetrazolo[1,5-a]quinolines with high regioselectivity and broad functional group tolerance . Moreover, the synthesis of tetrazole-containing buta-1,3-diynes demonstrates the potential of tetrazole derivatives to be used as monomers for the synthesis of electroconductive and high energetic polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-tert-butyl-1H-tetrazole derivatives are influenced by their high nitrogen content and the presence of the tert-butyl group. These compounds exhibit a range of properties that make them suitable for various applications, including medicinal chemistry, where they are used as carboxylic acid isosteres . The thermal and X-ray single crystal analyses of such compounds provide insights into their stability and potential for forming crystalline structures with specific geometric parameters .

科学的研究の応用

医薬品化学

5-置換1H-テトラゾール類は、5-tert-ブチル-1H-テトラゾールのような化合物であり、医薬品化学ではカルボン酸の生体等価置換基として頻繁に用いられます。 これらの化合物は、ロサルタン、セファゾリン、アルフェンタニルなどの様々な臨床医薬品に見られ、類似の生物学的特性を示します .

創薬

創薬において、1,5-二置換テトラゾール部分は、カルボン酸およびアミド部分に対する生体等価性のために使用されます。 これらの化合物は、抗炎症薬、抗ウイルス薬(HIVを含む)、抗生物質、抗潰瘍薬、抗不安薬、抗結核薬の創製に用いられます .

オリゴヌクレオチド合成

5-tert-ブチル-1H-テトラゾールのようなテトラゾール類は、カップリング過程の酸性活性化剤として、オリゴヌクレオチド合成に広く用いられています。 これは、研究および治療用途におけるDNAおよびRNA配列の合成に不可欠です .

抗菌剤

抗菌作用を持つ新規化合物の合成には、しばしばテトラゾール誘導体が用いられます。 例えば、テトラゾール部分を有するピペミド酸誘導体は、有望な抗菌活性を示しています .

化学合成

テトラゾール類は、化学合成過程における中間体として役立ちます。 これらの化合物は、有機ニトリルとアジ化ナトリウムをグリセロール中で触媒なし条件下で用いる環境に優しい手順によって合成できます .

生体等価置換

テトラゾール類によるカルボン酸の生体等価置換は、その安定性と有益な物理化学的特性のために一般的な手法です。 この置換は、様々な化合物において代謝安定性と親油性を向上させる可能性があります .

将来の方向性

作用機序

Target of Action

5-tert-butyl-1H-tetrazole is a type of tetrazole, which are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Mode of Action

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . The equilibrium leads to the formation of the more stable tautomer IV (5-substituted 1H-tetrazole) .

Biochemical Pathways

Tetrazoles are known to act as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that they may interact with biochemical pathways involving carboxylic acids.

Pharmacokinetics

Tetrazoles are known to be resistant to biological degradation, suggesting that they may have good bioavailability

Result of Action

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that 5-tert-butyl-1H-tetrazole may have similar effects to those of carboxylic acids.

Action Environment

The stability of tetrazoles suggests that they may be resistant to various environmental factors

特性

IUPAC Name |

5-tert-butyl-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-5(2,3)4-6-8-9-7-4/h1-3H3,(H,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKBKTMMBLWNGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNN=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457499 |

Source

|

| Record name | 5-tert-butyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92712-46-4 |

Source

|

| Record name | 5-tert-butyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)

![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)